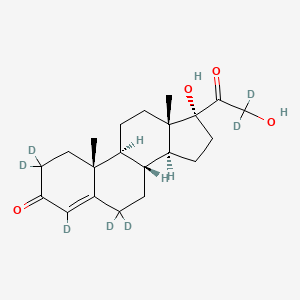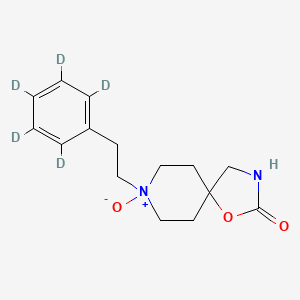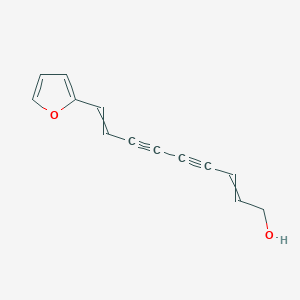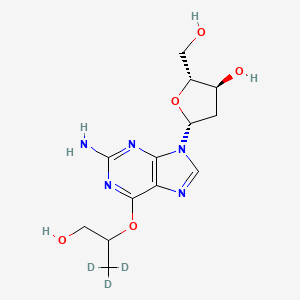
O6-(2-Hydroxy-1-methylethyl)-2'-deoxyguanosine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine-d3 is a synthetic nucleoside analog. It is a modified form of 2’-deoxyguanosine, where the O6 position of the guanine base is substituted with a 2-hydroxy-1-methylethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine-d3 typically involves multiple steps. The starting material is usually 2’-deoxyguanosine, which undergoes a series of chemical reactions to introduce the 2-hydroxy-1-methylethyl group at the O6 position. Common reagents used in these reactions include alkylating agents and protecting groups to ensure selective modification of the guanine base.
Industrial Production Methods
Industrial production of O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine-d3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine-d3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The 2-hydroxy-1-methylethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups at the O6 position .
Aplicaciones Científicas De Investigación
O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine-d3 has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of modified nucleosides.
Biology: The compound is used in DNA research to investigate the effects of modifications on DNA structure and function.
Mecanismo De Acción
The mechanism of action of O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine-d3 involves its incorporation into DNA, where it can affect DNA replication and repair processes. The 2-hydroxy-1-methylethyl group at the O6 position can interfere with base pairing and hydrogen bonding, leading to changes in DNA structure and function. This can result in altered gene expression and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
O6-Methyl-2’-deoxyguanosine: Similar structure but with a methyl group at the O6 position.
O6-Benzyl-2’-deoxyguanosine: Contains a benzyl group at the O6 position.
O6-Ethyl-2’-deoxyguanosine: Features an ethyl group at the O6 position.
Uniqueness
O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine-d3 is unique due to the presence of the 2-hydroxy-1-methylethyl group, which provides distinct chemical and biological properties. This modification allows for specific interactions with DNA and proteins, making it valuable for studying DNA modifications and developing therapeutic agents .
Propiedades
Fórmula molecular |
C13H19N5O5 |
|---|---|
Peso molecular |
328.34 g/mol |
Nombre IUPAC |
(2R,3S,5R)-5-[2-amino-6-(1,1,1-trideuterio-3-hydroxypropan-2-yl)oxypurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C13H19N5O5/c1-6(3-19)22-12-10-11(16-13(14)17-12)18(5-15-10)9-2-7(21)8(4-20)23-9/h5-9,19-21H,2-4H2,1H3,(H2,14,16,17)/t6?,7-,8+,9+/m0/s1/i1D3 |
Clave InChI |
DPRKTPGJARCDPS-HNKVRCEBSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(CO)OC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N |
SMILES canónico |
CC(CO)OC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



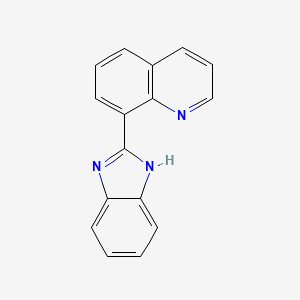
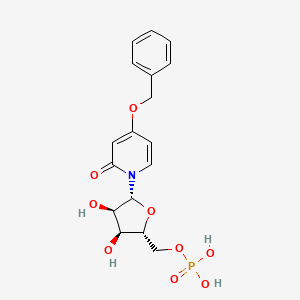
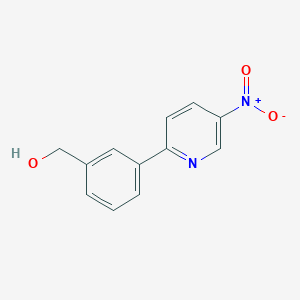
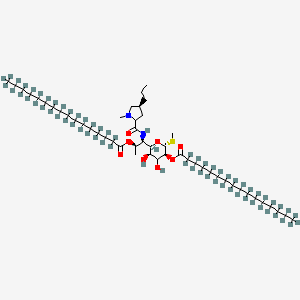
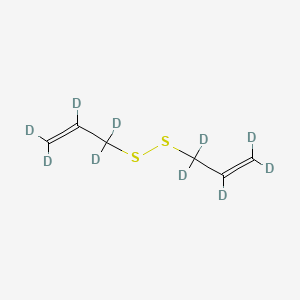
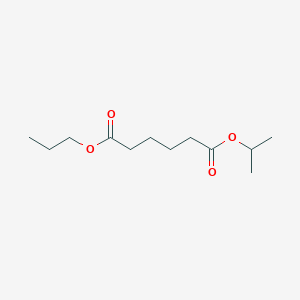
![5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B13846599.png)
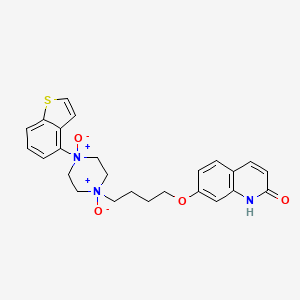

![[(1S,2R,3S,4R,7R,9R,10S,12R,15R)-4-acetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13846635.png)
